molecular formula C15H13ClN2O2S B5873587 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5873587
M. Wt: 320.8 g/mol
InChI Key: NOWHWCZKXWQZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. This compound has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain. It also inhibits the activity of topoisomerase II, an enzyme that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of beta-amyloid and tau proteins in the brain, which are associated with Alzheimer's disease. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit specific enzymes and proteins, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are numerous future directions for the study of 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and cancer. Another direction is to explore its mechanism of action in more detail and identify other enzymes and proteins that it may inhibit. Additionally, future studies could investigate the potential side effects and toxicity of this compound and develop strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity.

Synthesis Methods

The synthesis of 4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been carried out using various methods. One of the most commonly used methods is the reaction of 4-chlorobenzoic acid and 2-hydroxy-4-methylbenzenethiol with thionyl chloride. This reaction yields this compound as a white solid.

Scientific Research Applications

4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. This compound has been found to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

Properties

IUPAC Name

4-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-9-2-7-12(13(19)8-9)17-15(21)18-14(20)10-3-5-11(16)6-4-10/h2-8,19H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWHWCZKXWQZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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